

Azelaprag Drug-Drug Interaction Profile: A Technical Guide

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Compound of Interest

Compound Name: Azelaprag

Cat. No.: B605792

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This technical support center provides essential information regarding the drug-drug interaction (DDI) potential of **Azelaprag** (formerly AMG 986). The following frequently asked questions (FAQs) and troubleshooting guides are intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **Azelaprag**?

Azelaprag is a substrate for both cytochrome P450 3A4 (CYP3A4) and the efflux transporter P-glycoprotein (P-gp).[1] Co-administration with potent inhibitors of both pathways significantly increases **Azelaprag** plasma concentrations.[1][2]

Q2: How significant is the clinical drug-drug interaction with strong CYP3A4 and P-gp inhibitors?

In a Phase 1 clinical trial involving healthy subjects, co-administration of a single 10 mg dose of **Azelaprag** with multiple doses of itraconazole (200 mg once daily), a strong dual inhibitor of CYP3A4 and P-gp, resulted in a substantial increase in **Azelaprag** exposure.[1] The maximum observed concentration (C_{max}) of **Azelaprag** increased by 1.36-fold, while the total exposure (AUC_{inf}) increased by a significant 5.13-fold.[1][2]

Q3: Are there any recommendations for co-administering **Azelaprag** with other medications?

Yes. Due to the significant interaction observed, caution is advised when co-administering **Azelaprag** with potent CYP3A4 and/or P-gp inhibitors.[1][3] For clinical studies, a dose reduction of **Azelaprag** may be warranted in such scenarios.[1]

Q4: Does food have an effect on the bioavailability of **Azelaprag**?

A Phase 1 clinical study demonstrated that food has no apparent clinically significant effect on the oral bioavailability of **Azelaprag**. [1] The study concluded that no food restrictions are necessary when administering **Azelaprag**. [1]

Q5: Has **Azelaprag** been investigated as an inhibitor or inducer of drug-metabolizing enzymes or transporters?

Publicly available data on the potential of **Azelaprag** to act as an inhibitor or inducer of CYP enzymes or other transporters is limited. The primary focus of reported studies has been on its properties as a substrate.

Q6: Are there any known safety concerns related to drug interactions with **Azelaprag**?

A Phase 2 clinical trial (STRIDES) evaluating **Azelaprag** in combination with tirzepatide for obesity was discontinued. The decision was made following observations of elevated liver enzymes (liver transaminitis) in some participants receiving **Azelaprag**, both as a monotherapy and in combination with tirzepatide. No such elevations were observed in the group receiving tirzepatide alone. This finding is a critical safety consideration for any research involving **Azelaprag**.

Data Presentation

Table 1: Pharmacokinetic Parameters of **Azelaprag** (AMG 986) Following Co-administration with Itraconazole in Healthy Subjects[1][2]

Parameter	Azelaprag (10 mg) Alone	Azelaprag (10 mg) + Itraconazole (200 mg)	Geometric Least Squares Mean Ratio (90% CI)
Cmax (ng/mL)	Value not specified	Value not specified	1.36 (1.25–1.48)
AUCinf (ng*h/mL)	Value not specified	Value not specified	5.13 (4.71–5.59)

Cmax: Maximum observed plasma concentration; AUCinf: Area under the plasma concentration-time curve from time 0 to infinity; CI: Confidence Interval.

Experimental Protocols

While specific protocols for **Azelaprag** are not publicly available, the following are representative, industry-standard methodologies for assessing the types of drug-drug interactions relevant to **Azelaprag**.

Protocol 1: In Vitro CYP3A4 Inhibition Assay - Human Liver Microsomes

Objective: To determine the potential of a test compound to inhibit CYP3A4 activity.

Materials:

- Human Liver Microsomes (HLM)
- Test compound (**Azelaprag**)
- CYP3A4 probe substrate (e.g., midazolam or testosterone)
- NADPH regenerating system
- Phosphate buffer (pH 7.4)
- Positive control inhibitor (e.g., ketoconazole)
- LC-MS/MS system for analysis

Methodology:

- Prepare a series of dilutions of the test compound and the positive control in a suitable solvent.
- Pre-incubate the test compound or positive control with HLM and phosphate buffer at 37°C.
- Initiate the reaction by adding the CYP3A4 probe substrate and the NADPH regenerating system.
- Incubate for a predetermined time, ensuring the reaction is in the linear range.
- Terminate the reaction by adding a stop solution (e.g., ice-cold acetonitrile).
- Centrifuge the samples to pellet the protein.
- Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
- Calculate the rate of metabolite formation in the presence of different concentrations of the test compound relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a suitable nonlinear regression model.

Protocol 2: Bidirectional Transport Assay for P-gp Substrate Assessment using Caco-2 Cells

Objective: To determine if a test compound is a substrate of the P-gp transporter.

Materials:

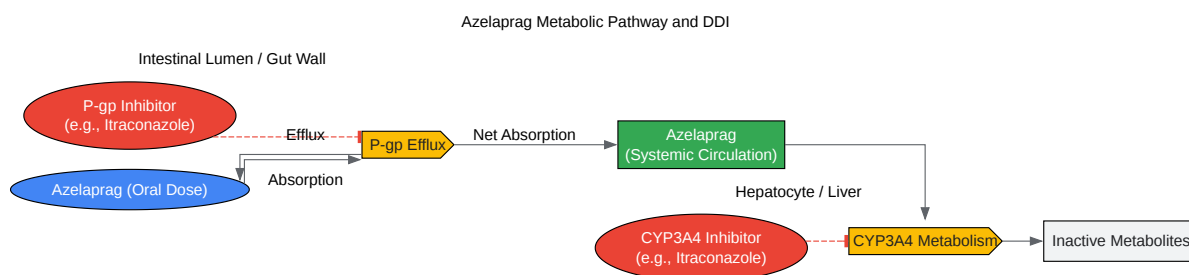
- Caco-2 cells cultured on permeable Transwell™ inserts for 21 days to form a confluent monolayer.
- Test compound (**Azelaprag**)
- Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)

- Known P-gp substrate (e.g., digoxin) as a positive control.
- P-gp inhibitor (e.g., verapamil or zosuquidar)
- LC-MS/MS system for analysis

Methodology:

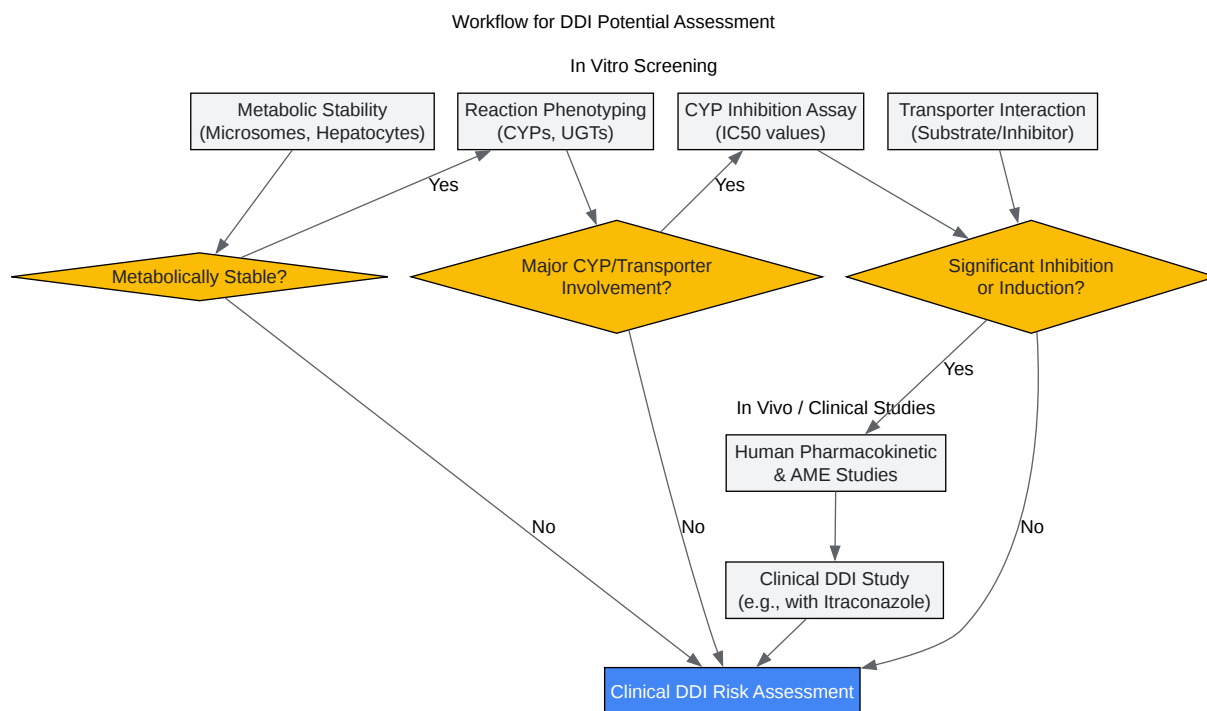
- Wash the Caco-2 monolayers with transport buffer at 37°C.
- Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
- Apical to Basolateral (A-B) Permeability: Add the test compound to the apical (A) chamber and fresh transport buffer to the basolateral (B) chamber.
- Basolateral to Apical (B-A) Permeability: Add the test compound to the basolateral (B) chamber and fresh transport buffer to the apical (A) chamber.
- Incubate the plates at 37°C with gentle shaking.
- At specified time points, take samples from the receiver chamber and replace with fresh buffer.
- To confirm P-gp involvement, repeat the experiment in the presence of a P-gp inhibitor.
- Analyze the concentration of the test compound in all samples by LC-MS/MS.
- Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
- Calculate the efflux ratio (ER) = $P_{app} (B-A) / P_{app} (A-B)$. An efflux ratio significantly greater than 2, which is reduced in the presence of a P-gp inhibitor, suggests the compound is a P-gp substrate.

Visualizations



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Caption: **Azelafrag's** interaction with CYP3A4 and P-gp.



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Caption: Standard workflow for DDI assessment.

Troubleshooting Guides

Issue 1: High variability in in vivo pharmacokinetic results when **Azelaprag** is co-administered with another compound.

- Potential Cause 1: The co-administered compound may be an inhibitor or inducer of CYP3A4 and/or P-gp. Given **Azelaprag**'s sensitivity to strong inhibitors of these pathways, even moderate interactions could lead to variable exposure.
- Troubleshooting Steps:
 - Review the known metabolic profile of the co-administered compound.
 - Consider conducting an in vitro CYP3A4 and P-gp inhibition/induction assay with the co-administered compound to determine its interaction potential.
 - If a significant interaction is suspected, consider a dose-staggering strategy in your experimental design if feasible, or select an alternative co-administered agent with a different metabolic profile.

Issue 2: Difficulty achieving consistent results in Caco-2 permeability assays with **Azelaprag**.

- Potential Cause 1: Poor solubility of **Azelaprag** in the assay buffer. Poor solubility can lead to inaccurate measurements of permeability.
- Troubleshooting Steps:
 - Verify the solubility of **Azelaprag** in the transport buffer at the tested concentration.
 - If solubility is low, consider adding a small, non-interfering percentage of a co-solvent (e.g., DMSO, ensuring the final concentration does not impact cell monolayer integrity).
- Potential Cause 2: Non-specific binding. **Azelaprag** may bind to the plastic of the assay plates, leading to an underestimation of permeability.
- Troubleshooting Steps:
 - Perform a recovery experiment by incubating **Azelaprag** in the assay plates without cells to quantify the extent of binding.

- If binding is significant, consider using low-binding plates or including a protein like bovine serum albumin (BSA) in the buffer to reduce non-specific binding.

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References

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